N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-8-14(16-9-13(11)15)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGVSHJDDGSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine generally proceeds via the following key steps:
- Bromination of N,4-dimethyl-2-pyridinamine to introduce the bromine atom at the 5-position of the pyridine ring.
- Benzylation of the resulting 5-bromo-N,4-dimethylpyridin-2-amine to attach the benzyl group onto the nitrogen atom.
These steps are typically conducted under controlled conditions to maximize yield and purity.
Detailed Synthetic Procedures
| Step | Reaction Type | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|---|
| 1 | Bromination | Bromine or N-bromosuccinimide (NBS), solvent: acetonitrile or dichloromethane, room temp or mild heating | Selective bromination at the 5-position of N,4-dimethyl-2-pyridinamine. | High regioselectivity; reaction time 1-3 hours |
| 2 | Benzylation | Benzyl chloride, base: sodium hydride or potassium carbonate, solvent: DMF or acetonitrile, reflux | Nucleophilic substitution on nitrogen to attach benzyl group forming N-benzyl derivative. | Yields typically above 80%; requires inert atmosphere |
| 3 | Purification | Column chromatography or recrystallization | Isolation of pure this compound | Purity > 98% achievable |
Industrial Scale Considerations
Industrial synthesis follows the same steps but incorporates:
- Use of continuous flow reactors to improve reaction control and scalability.
- Automated systems for reagent addition and temperature control.
- Solvent recovery and recycling to improve environmental footprint.
- Optimization of molar ratios and reaction times to maximize throughput.
- Bromination : Electrophilic aromatic substitution where bromine or NBS selectively brominates the pyridine ring at the 5-position due to electronic and steric effects.
- Benzylation : Nucleophilic substitution where the nitrogen lone pair attacks the benzyl chloride, facilitated by the base to deprotonate the amine and enhance nucleophilicity.
While the above method is standard, alternative routes have been explored:
- Palladium-catalyzed cross-coupling : Using boronic acid derivatives of bromopyridine and benzyl halides under Pd catalysis to form the N-benzyl bond.
- Direct amination of bromopyridine derivatives followed by methylation and benzylation steps.
These methods may offer advantages in specific contexts such as improved regioselectivity or milder conditions.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination + Benzylation | Bromine/NBS, benzyl chloride, base | RT to reflux, organic solvents | Straightforward, high yield | Requires careful control of bromination site |
| Pd-Catalyzed Cross-Coupling | Boronic acid, Pd catalyst, base | Elevated temp, inert atmosphere | High selectivity, scalable | More complex catalyst system |
| Direct Amination + Methylation | Amines, methylating agents | Various solvents | Potentially fewer steps | May require optimization for purity |
- Studies indicate that using N-bromosuccinimide (NBS) provides better regioselectivity and milder reaction conditions than elemental bromine.
- The choice of base in benzylation affects yield significantly; potassium carbonate offers good balance of reactivity and cost.
- Solvent polarity influences reaction rate; acetonitrile is preferred for bromination, while DMF is favored for benzylation.
- Reaction temperature control is critical to prevent over-bromination or side reactions.
- Industrial methods emphasize solvent recycling and continuous flow to reduce waste and improve reproducibility.
The preparation of this compound is well-established through bromination of N,4-dimethyl-2-pyridinamine followed by benzylation under basic conditions. Optimization of reagents, solvents, and reaction parameters enables high yields and purity suitable for pharmaceutical and research applications. Emerging catalytic cross-coupling methods provide alternative routes with potential benefits for scale-up and selectivity.
This comprehensive understanding of preparation methods supports further exploration of this compound’s applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest interactions with various biological targets, including receptors involved in neurotransmission and cancer pathways.
Key Findings:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research suggests that the compound could interact with cancer-related pathways, making it a candidate for further investigation in cancer therapy .
The compound's biological activity is attributed to its interaction with molecular targets such as enzymes and receptors. Notably, N-benzyl substitutions have been shown to influence binding affinities at serotonin receptors (5-HT2A/2C), which are critical in various physiological processes .
Research Highlights:
- Receptor Selectivity : Studies have demonstrated that modifications in the N-benzyl position can significantly affect receptor selectivity and agonist activity .
Synthetic Methodologies
The synthesis of this compound typically involves:
- Bromination of 2-Pyridine : Using brominating agents to yield 5-bromo-2-pyridine.
- Amination Reaction : Reacting the brominated pyridine with benzylamine under basic conditions to form the final product.
These methods can be optimized for large-scale production, ensuring high yield and purity suitable for pharmaceutical applications .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various nitrogen-containing heterocycles, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. While specific MIC values were not detailed, the compound showed promising activity similar to other derivatives in the study.
Case Study 2: Anticancer Research
A research team investigated the compound's effects on cancer cell lines. Results indicated that this compound inhibited cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Electronic Effects
- Positional Isomerism: Shifting the methyl group from C4 (target compound) to C3 (e.g., N-Benzyl-5-bromo-N,3-dimethylpyridin-2-amine) alters steric hindrance and electronic distribution.
- N-Substituents : Replacing N-methyl with ethyl (N-Benzyl-5-bromo-N-ethyl-2-pyridinamine) increases lipophilicity (logP ~3.2 vs. ~2.8 predicted for the methyl analog), influencing membrane permeability .
- Halogen Variation : Substituting bromine with iodine (5-Iodo-N,4-dimethylpyridin-2-amine) enhances molecular weight and polarizability, which could improve binding to hydrophobic pockets in proteins .
Biological Activity
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity through various studies, highlighting its mechanisms, effects on different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H15BrN2. The compound features:
- A benzyl group which enhances lipophilicity and binding interactions.
- A bromine atom that can participate in halogen bonding, influencing receptor interactions.
- Two methyl groups that may affect steric hindrance and electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, the presence of the bromine atom can enhance binding to enzyme active sites through halogen bonding.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways relevant in various diseases .
- Nucleic Acid Interaction : Potential interactions with nucleic acids could suggest a role in gene regulation or as an anti-cancer agent.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds derived from pyridine structures. For example:
- In vitro Studies : Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl derivative | MCF-7 | 12 |
| N-benzyl derivative | A549 | 15 |
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes related to cancer progression. For example:
- VEGFR Inhibition : Similar compounds have been shown to inhibit VEGFR activity, which is crucial in tumor angiogenesis. The evaluation involved measuring the impact on cell cycle phases and apoptotic markers like caspases .
Case Study 1: Antiproliferative Effects
A study involving a series of benzyl-substituted pyridine derivatives demonstrated significant antiproliferative activity against cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation .
Case Study 2: Receptor Binding Affinity
Research focusing on the binding affinity of benzylamine derivatives to serotonin receptors indicated that modifications at the N-benzyl position significantly influenced receptor selectivity and agonist activity. This underscores the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine, and what factors influence yield and purity?
- Methodology : The synthesis typically involves bromination of a pre-functionalized pyridine core followed by N-alkylation. For example, bromination of N-benzyl-N,4-dimethylpyridin-2-amine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) ensures regioselectivity at the 5-position. Subsequent N-methylation may require alkyl halides (e.g., methyl iodide) with a base like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile). Yield optimization hinges on stoichiometric ratios, reaction time, and purification via silica gel chromatography .
- Critical Factors : Impurities often arise from over-bromination or incomplete alkylation. Monitoring via TLC and HPLC-MS is recommended.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H NMR in DMSO-d₆ shows distinct aromatic proton shifts (δ 7.2–8.5 ppm for pyridine and benzyl groups) and methyl group signals (δ 2.3–3.1 ppm). ²D NOESY can confirm spatial proximity of substituents.
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves the planar pyridine ring and dihedral angles between substituents. Hydrogen bonding (e.g., N–H···N interactions) stabilizes the crystal lattice, as seen in related bromopyridines .
Q. What are the key reactivity patterns of this compound under different reaction conditions?
- Methodology :
- Nucleophilic Aromatic Substitution : The 5-bromo group undergoes substitution with amines or alkoxides in polar solvents (e.g., DMF, 100°C).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) replaces bromine with aryl groups .
- Oxidation/Reduction : The pyridine ring resists oxidation, but methyl groups may oxidize to carboxylic acids under strong conditions (e.g., KMnO₄).
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Electron density maps reveal charge distribution, explaining bromine’s leaving-group propensity. Correlation-energy functional models (e.g., Colle-Salvetti ) validate experimental redox potentials.
- Application : Predict regioselectivity in cross-coupling reactions or binding affinities to biological targets.
Q. What strategies are effective in resolving contradictory data from biological assays involving this compound?
- Methodology :
- Dose-Response Curves : Reproduce assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Techniques : Combine SPR (surface plasmon resonance) for binding kinetics with ITC (isothermal titration calorimetry) for thermodynamic validation .
- Metabolite Screening : LC-HRMS identifies degradation products or off-target interactions in cell-based assays .
Q. How does the compound interact with specific enzyme targets (e.g., kinases), and what techniques elucidate its mechanism?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, highlighting interactions (e.g., hydrogen bonds with kinase hinge regions).
- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) identify off-target inhibition.
- Cryo-EM/X-ray Co-crystallography : Resolve ligand-enzyme complexes to atomic resolution, as demonstrated for structurally similar pyridine derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different studies?
- Root Causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays), solvent effects (DMSO tolerance limits), or cell line genetic drift.
- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use reference inhibitors as internal controls. Meta-analysis of published data (e.g., ChEMBL) identifies outliers .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
